molecular formula C16H12N4O3S B11298834 Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate

Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate

Cat. No.: B11298834
M. Wt: 340.4 g/mol
InChI Key: UFXFOSGUENAYCB-UHFFFAOYSA-N
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Description

Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-c]quinazoline core. Key structural attributes include:

  • 2-(2-furyl) substituent at position 2 of the triazoloquinazoline ring.
  • Thioacetate methyl ester at position 5, providing a sulfur-linked acetic acid methyl ester side chain.

The thioether linkage and methyl ester group may influence solubility, metabolic stability, and receptor binding kinetics.

Properties

Molecular Formula

C16H12N4O3S

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 2-[[2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate

InChI

InChI=1S/C16H12N4O3S/c1-22-13(21)9-24-16-17-11-6-3-2-5-10(11)15-18-14(19-20(15)16)12-7-4-8-23-12/h2-8H,9H2,1H3

InChI Key

UFXFOSGUENAYCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether group (–S–) undergoes nucleophilic substitution reactions. Key examples include:

Reagent/ConditionsProductYield/NotesSource
Hydrazine hydrate in methanol2-(4,5-Dihydro-4-methyl-5-oxo-triazoloquinazolin-1-ylthio)aceto-hydrazide48% yield; confirmed via 1H^1 \text{H}-NMR and IR spectroscopy
Chloroacetic acid/Et3_3NS-Alkylated derivatives (e.g., compound 5 in Scheme 1)Requires base catalysis; regioselective
Amino acid methyl esters (DCC coupling)Methyl-2-(2-(triazoloquinazolinylthio)acetamido)alkanoatesHigh regioselectivity; minimal racemization

These reactions highlight the thioether’s role as a versatile linker for introducing amines, carboxylic acids, or alkyl chains .

Ester Hydrolysis

The methyl ester group (–COOCH3_3) undergoes hydrolysis under basic or acidic conditions:

ConditionsProductApplicationSource
NaOH (aqueous, 80°C)2-(Triazoloquinazolinylthio)acetic acidIntermediate for further functionalization
Hydrazine hydrate (reflux)Corresponding hydrazide (e.g., compound 3 )Precursor for azide coupling

The hydrazide derivative serves as a precursor for azide intermediates, enabling click chemistry or peptide coupling .

Cyclization Reactions

Under acidic or thermal conditions, the triazoloquinazoline core participates in cyclization:

ConditionsProductKey FeatureSource
Trifluoroacetic acid Triazolo[4,3-c]quinazoline derivativesForms fused-ring systems with trifluoromethyl groups
Phosphorus oxychloride (110°C)Chlorinated triazoloquinazoline analogsEnhances DNA intercalation properties

These reactions demonstrate the scaffold’s utility in generating bioactive intermediates with potential anticancer activity .

Functionalization of the Furyl Group

The 2-furyl substituent undergoes electrophilic substitution or oxidation:

Reaction TypeReagent/ConditionsProductSource
Electrophilic aromatic substitutionAcetic anhydride/H2_2SO4_4Acetylated furan derivatives
Oxidation (hypothetical)KMnO4_4/H+^+Furan → Maleic anhydride (predicted)

While direct experimental data on furyl reactivity is limited for this compound, analogous quinazoline-furan hybrids show predictable reactivity .

Thioester Exchange Reactions

The thioacetate group (–S–COOCH3_3) participates in transesterification or thiol-disulfide exchange:

ConditionsReagentProductSource
Ethanol/H+^+Ethyl thioacetate derivativesConfirmed via Fischer esterification
Thiols (e.g., glutathione)Disulfide-linked conjugatesHypothesized for prodrug design

Biological Activity and Reactivity Correlations

Derivatives of this compound exhibit bioactivity linked to their reactivity:

  • Anticancer activity : Chlorinated analogs (via POCl3_3) show Topo II inhibition (IC50_{50} = 2.44–9.43 μM) .

  • Antimicrobial activity : Hydrazone derivatives (e.g., 11a-f ) demonstrate moderate antibacterial effects .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H12N4O3S
  • Molecular Weight : 340.36 g/mol
  • CAS Number : 924863-41-2

The structure of Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate features a triazole and quinazoline moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing triazole and quinazoline structures. For instance, research has demonstrated that derivatives of quinazoline exhibit significant anticancer activity against various cancer cell lines. The presence of the methyl thioacetate group in this compound may enhance its bioactivity through improved solubility and cellular uptake.

Case Study :
A study investigated the synthesis and anticancer activity of similar compounds, revealing that modifications to the quinazoline structure can lead to increased efficacy against breast cancer cell lines (MDA-MB-231) when assessed using the MTT assay .

Antimicrobial Properties

Compounds with triazole and quinazoline frameworks have shown promising antimicrobial activity. The incorporation of sulfur-containing groups like thioacetate is believed to play a role in enhancing this activity.

Case Study :
A related study synthesized novel quinazoline derivatives that exhibited significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for further development as antimicrobial agents .

Data Table: Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (μM)Reference
This compoundMDA-MB-231TBD
Quinazoline Derivative AMDA-MB-23110
Quinazoline Derivative BMDA-MB-23115

Mechanism of Action

The mechanism of action of Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below compares the target compound with key analogues:

Compound Name Core Structure Substituents (Positions) Key Functional Differences Biological Activity
Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate [1,2,4]Triazolo[1,5-c]quinazoline 2-(2-furyl), 5-(thioacetate methyl ester) Sulfur-linked ester enhances lipophilicity Potential adenosine receptor antagonist (inferred)
CGS15943 () [1,2,4]Triazolo[1,5-c]quinazoline 9-Cl, 2-(2-furyl), 5-NH2 Chlorine and amine groups increase polarity Adenosine A1/A2A antagonist
ZM241385 () [1,2,4]Triazolo[1,5-a][1,3,5]triazin-5-amine 2-(2-furyl), 4-phenol Pyrimidine-triazine core, phenolic hydroxyl Potent A2A antagonist (Ki < 1 nM)
MRS1220 () [1,2,4]Triazolo[1,5-c]quinazoline 9-Cl, 2-(2-furyl), 5-benzeneacetamide Benzeneacetamide substituent Selective A3 antagonist (IC50 ~ 0.6 nM)
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () 1,2,4-Triazole Thiadiazole-thio and phenyl groups Thiadiazole enhances π-π stacking High intermolecular interaction energy (enzyme binding)

Key Structural and Functional Differences

Core Heterocycle Variations: The target compound’s triazoloquinazoline core is distinct from ZM241385’s triazolo-triazine system, which may alter adenosine receptor subtype selectivity . ’s triazole-thiadiazole hybrid lacks the fused quinazoline system, reducing adenosine receptor affinity but improving enzyme inhibition .

2-Furyl Group: Common to all analogues, this moiety is critical for adenosine receptor binding via hydrophobic and hydrogen-bonding interactions .

Pharmacological Profiles: Adenosine Receptor Affinity: MRS1220’s A3 selectivity (IC50 ~ 0.6 nM) suggests that substituents at position 5 (e.g., benzeneacetamide) dictate receptor subtype specificity . The target compound’s thioacetate may shift affinity toward A2A or A2B receptors. Enzyme Interaction: ’s sodium salt exhibits superior intermolecular binding energy compared to reference compounds, highlighting the role of thioether linkages in enzyme inhibition .

Biological Activity

Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of triazoloquinazolines , which are known for their varied pharmacological profiles. The presence of the furyl group and the thioacetate moiety in its structure enhances its lipophilicity and potentially increases its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit notable cytotoxic effects against various cancer cell lines. For instance, a related compound showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines, indicating significant cytotoxicity . The incorporation of the trifluoromethyl group in similar compounds was shown to enhance binding affinity to DNA, suggesting that this compound may exhibit comparable or enhanced activity due to structural similarities.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHCT-1162.44
Compound BHepG-26.29
This compoundTBD

The mechanism by which triazoloquinazolines exert their cytotoxic effects often involves DNA intercalation and topoisomerase inhibition . The intercalative nature allows these compounds to disrupt DNA replication processes, leading to apoptosis in cancer cells .

In a comparative study, it was found that certain derivatives had higher intercalation activity than others, with one compound showing an intercalation potency of 10.25 μM . This suggests that this compound could similarly engage in DNA interactions that lead to cellular apoptosis.

Antimicrobial Activity

Beyond anticancer properties, compounds within the triazoloquinazoline class have also shown antimicrobial activity. For example, studies have indicated that certain derivatives possess inhibitory effects against various pathogens such as Staphylococcus aureus and Candida albicans . The potential for this compound to exhibit similar antimicrobial properties warrants further investigation.

Table 2: Antimicrobial Activity of Triazoloquinazoline Derivatives

CompoundPathogenMIC (μg/mL)
Compound CStaphylococcus aureus16
Compound DCandida albicans32
This compoundTBD

Case Studies and Research Findings

Several studies have explored the biological effects of triazoloquinazolines:

  • Antihypertensive Effects : A series of triazoloquinazoline derivatives were evaluated for their antihypertensive activity using animal models. Some compounds demonstrated significant reductions in blood pressure and heart rate .
  • In Vitro Studies : In vitro assays have shown that certain derivatives possess low toxicity towards human erythrocytes while maintaining antimicrobial efficacy . This balance is crucial for developing therapeutic agents with minimal side effects.
  • Structural Modifications : Research indicates that modifications in the chemical structure can significantly impact biological activity. For example, adding different substituents on the quinazoline ring can enhance either cytotoxic or antimicrobial properties .

Q & A

[Basic] What are the established synthetic routes for synthesizing triazoloquinazoline derivatives like Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate?

The synthesis typically involves cyclocondensation of hydrazine derivatives with dithioimidocarbonates or thioureas. For example:

  • Key reactants : 2-hydrazinobenzoic acid and diphenyl- or dimethyl-N-cyanodithioimidocarbonate (e.g., diphenylN-cyano-dithioimidocarbonate in ethanol with triethylamine) .
  • Procedure : Stirring under ice-cold conditions followed by room-temperature reaction, acidification, and recrystallization yields triazoloquinazoline cores. Substituents like furyl groups are introduced via nucleophilic substitution or coupling reactions .

[Basic] Which spectroscopic and crystallographic methods are used to characterize triazoloquinazoline derivatives?

  • X-ray crystallography : Determines planarity of fused-ring systems and substituent orientations (e.g., phenyl rings at 59.3° relative to the triazoloquinazoline plane) .
  • 1H NMR/LC-MS : Confirms molecular structure via chemical shifts (e.g., 1H NMR δ 7.2–8.5 ppm for aromatic protons) and mass-to-charge ratios (e.g., LC-MS m/z 350–450) .
  • Elemental analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., 72.27% C calc. vs. 72.31% obs.) .

[Basic] What biological activities are reported for triazoloquinazoline derivatives?

Triazoloquinazolines exhibit diverse activities, including kinase inhibition and antimicrobial effects. The furyl and thioacetate moieties enhance interactions with biological targets, such as ATP-binding pockets in enzymes . Structure-activity relationship (SAR) studies highlight the importance of substituents at positions 2 and 5 for modulating potency .

[Advanced] How can reaction conditions be optimized to improve yields of triazoloquinazoline derivatives?

  • Solvent selection : Ethanol or 1,4-dioxane improves solubility of reactants .
  • Catalysts : Triethylamine facilitates deprotonation and cyclization .
  • Reaction time : Extended reflux (e.g., 24 hours) ensures complete cyclization, though prolonged heating may degrade heat-sensitive substituents .
  • Purification : Recrystallization from ethanol or ethyl acetate removes byproducts, with yields typically ranging from 39–65% depending on substituent complexity .

[Advanced] How can researchers resolve discrepancies between calculated and observed elemental analysis data?

Minor deviations (e.g., 0.04% difference in carbon content) often arise from residual solvents or hygroscopicity. Strategies include:

  • Drying samples : Prolonged vacuum drying to remove moisture.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula independently.
  • Repeating analyses : Ensure consistency across multiple batches .

[Advanced] What strategies are effective for modifying substituents to enhance bioactivity?

  • Position 2 : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability.
  • Position 5 : Bulky substituents (e.g., cyclopentyl) improve target selectivity by reducing off-target interactions.
  • Thioacetate moiety : Methylation or ethylation of the thio group modulates lipophilicity and bioavailability .

[Advanced] How should researchers address conflicting crystallographic and spectroscopic data?

  • Multi-method validation : Combine X-ray data with 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in proton assignments.
  • Computational modeling : Density functional theory (DFT) optimizations predict bond angles and compare them to crystallographic results (e.g., planar vs. non-planar conformers) .

[Advanced] What computational methods predict the reactivity of triazoloquinazoline derivatives?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulates binding affinities with biological targets (e.g., kinases) to prioritize synthetic targets .
  • Solvent-effect modeling : Predicts solubility using COSMO-RS or similar approaches .

[Advanced] How do researchers analyze regioselectivity in triazoloquinazoline synthesis?

  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 1,5-c regioisomers), while prolonged heating favors thermodynamically stable isomers.
  • Substituent directing effects : Electron-donating groups (e.g., furyl) guide cyclization to specific positions .

[Advanced] What are the challenges in scaling up triazoloquinazoline synthesis for preclinical studies?

  • Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to dithioimidocarbonate) to minimize side reactions.
  • Safety : Exothermic reactions require controlled addition of reagents under inert atmospheres.
  • Purification : Chromatography replaces recrystallization for large-scale batches, though it increases costs .

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